![molecular formula C16H15N5OS B2562608 (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone CAS No. 1797870-06-4](/img/structure/B2562608.png)
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a complex heterocyclic compound. This structure features multiple fused rings and a variety of functional groups, making it a versatile and valuable molecule in the fields of chemistry and biochemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone typically involves multi-step organic synthesis:
Pyrimidine Ring Formation: : The pyrimidine core is synthesized using a Biginelli reaction, involving an aldehyde, a β-ketoester, and urea under acidic conditions.
Formation of Pyrido Ring: : Cyclization reactions, possibly involving palladium-catalyzed cross-coupling reactions, lead to the formation of the pyrido fused ring.
Thiazole and Pyrrole Incorporation: : Functionalization of the intermediate compound with thiazole and pyrrole moieties through substitution reactions, often using thionating agents and bromination, followed by nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound requires optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. Catalysts, solvents, and reaction conditions are carefully chosen to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation at specific functional groups, particularly at the thiazole ring.
Reduction: : Reduction can occur at the carbonyl group, converting it to alcohol.
Substitution: : Both electrophilic and nucleophilic substitution reactions are possible, especially at the pyrrole ring.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halogenation agents like bromine, nucleophiles like amines.
Major Products
The major products vary based on the reaction type, but could include hydroxylated derivatives (oxidation), alcohols (reduction), and halogenated or alkylated compounds (substitution).
科学研究应用
Chemistry
Used as a precursor or intermediate in the synthesis of more complex molecules. Its unique structure allows for the study of heterocyclic chemistry and reaction mechanisms.
Biology
Medicine
Investigated for its potential pharmaceutical properties, including antimicrobial, anticancer, and anti-inflammatory activities. Research is ongoing to determine its efficacy and safety profiles.
Industry
Utilized in the development of advanced materials, such as polymers and electronic materials, due to its stability and electronic properties.
作用机制
Molecular Targets
The compound interacts with various molecular targets, such as enzymes and receptors, through its functional groups, affecting biochemical pathways.
Pathways Involved
In medicinal contexts, it may inhibit key enzymes or bind to specific receptors, disrupting disease-related pathways, which can lead to therapeutic effects.
相似化合物的比较
Similar Compounds
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-ethyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methyl-2-(1H-imidazol-1-yl)thiazol-5-yl)methanone
Uniqueness
What sets (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone apart is its specific combination of functional groups and fused ring structures, leading to unique reactivity and interaction profiles. This makes it a valuable compound for targeted research and applications across various scientific disciplines.
There you go. Got another project in mind?
属性
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5OS/c1-11-14(23-16(19-11)20-5-2-3-6-20)15(22)21-7-4-13-12(9-21)8-17-10-18-13/h2-3,5-6,8,10H,4,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRZFXNWIOLGKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC4=NC=NC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
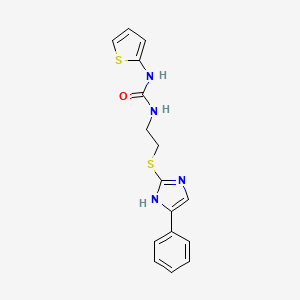
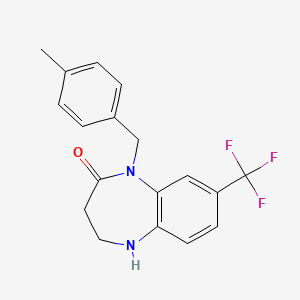
![ethyl 2-(8-(4-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2562528.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2562529.png)
![1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-methoxybenzoyl)piperazine](/img/structure/B2562530.png)

![N-(1H-1,3-benzodiazol-2-yl)-2-[(3,5-dimethoxyphenyl)formamido]pentanamide](/img/structure/B2562534.png)
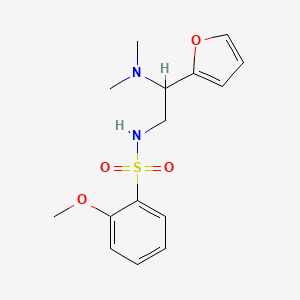
![5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B2562536.png)

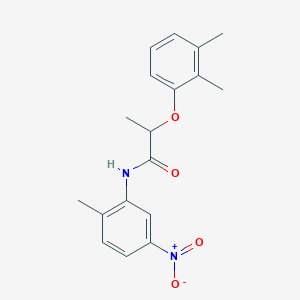
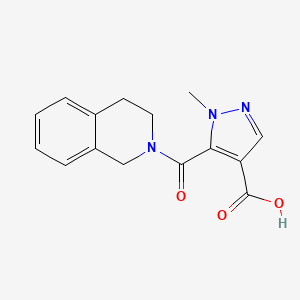
![Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2562541.png)
![N-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-4-METHOXYBENZAMIDE](/img/structure/B2562543.png)
